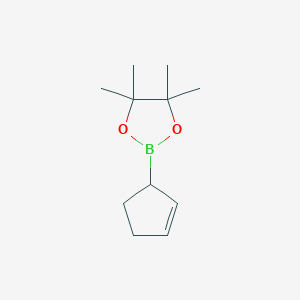

2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, nomenclature variations exist in the literature, with the closely related isomer 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane being more commonly referenced with Chemical Abstracts Service number 287944-10-9. The molecular formula for both isomers is consistently reported as C₁₁H₁₉BO₂ with a molecular weight of 194.08 grams per mole.

The compound is known by numerous synonyms that reflect different systematic naming approaches and commercial designations. Key alternative names include 1-Cyclopentenylboronic acid pinacol ester, Cyclopenten-1-ylboronic acid pinacol ester, and 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additional synonyms documented in chemical databases encompass 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yl)-4,4,5,5-tetramethyl-, and 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-cyclopentene. The variety of naming conventions reflects the compound's significance across different research domains and commercial applications.

European Community number 1308068-626-2 has been assigned to this compound class, while various database identifiers include MDL number MFCD08669391 and multiple proprietary catalog numbers from chemical suppliers. The compound is also referenced by several trade names and catalog designations, including but not limited to entries in major chemical databases such as PubChem, ChemSpider, and commercial chemical suppliers.

Propiedades

IUPAC Name |

2-cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h5,7,9H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVEQYBMRCRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177079 | |

| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287944-11-0 | |

| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287944-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopent-2-en-1-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form the corresponding boronic acid.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Boronic acids.

Substitution: Various substituted boronic esters.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often involves the use of boronic acid derivatives and pinacol esters. A notable method includes the alkylation of boronate intermediates using strong bases such as sodium hydride or potassium bis(trimethylsilyl)amide in aprotic solvents like THF (tetrahydrofuran) at low temperatures to ensure high yields and selectivity .

Applications in Organic Synthesis

- Reagent in Cross-Coupling Reactions :

- Synthesis of Complex Molecules :

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases such as cancer and inflammatory disorders. The incorporation of this dioxaborolane derivative into drug candidates has shown promising results in inhibiting arginase activity .

- Targeted Therapy :

Case Study 1: Synthesis of Arginase Inhibitors

A recent study highlighted the use of this compound in synthesizing novel arginase inhibitors. The synthetic route involved multiple steps including alkylation reactions that led to compounds with IC50 values indicating effective inhibition against human arginases .

Case Study 2: Application in Natural Product Synthesis

In another research project focused on synthesizing complex terpenoid structures, this dioxaborolane derivative was employed as a key building block. The study demonstrated its utility in constructing stereochemically complex frameworks that are challenging to achieve through conventional methods .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex facilitates the transfer of the boronic ester group to an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives arises from variations in their substituents. Below is a systematic comparison:

Structural and Electronic Effects

- Cycloalkenyl Substituents: 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.98 ): The cyclohexene ring reduces ring strain compared to the cyclopentene analog, enhancing thermal stability. This compound may exhibit slower reactivity in cross-couplings due to increased steric bulk.

Aromatic Substituents :

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The electron-donating methoxy group enhances boronate Lewis acidity, accelerating transmetallation in cross-coupling reactions .

- 2-(3-Chloropent-4-en-1-yl)phenyl derivatives : Electron-withdrawing chlorine atoms modulate electronic properties, favoring oxidative addition in catalytic cycles .

Comparative Data Table

*Calculated based on molecular formula C11H17BO2.

Research Findings and Trends

- Steric vs. Electronic Tuning : Smaller cycloalkenyl groups (e.g., cyclopentene) favor reactivity in sterically undemanding reactions, while bulkier substituents (e.g., cyclooctene) are suited for selective transformations .

- Catalytic Versatility : Ligand design (e.g., phosphine vs. N-heterocyclic carbenes) and borane choice (HBpin vs. B2pin2) dramatically alter regioselectivity, enabling access to diverse products .

- Emerging Applications : Boronate esters with spirocyclic or polycyclic substituents (e.g., ) show promise in asymmetric synthesis and materials science .

Actividad Biológica

2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 287944-10-9) is a boron-containing organic compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions and biological interactions. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.08 g/mol. The compound features a cyclopentene ring substituted with a dioxaborolane group, which is significant for its reactivity and potential biological applications.

| Property | Value |

|---|---|

| CAS Number | 287944-10-9 |

| Molecular Formula | C₁₁H₁₉BO₂ |

| Molecular Weight | 194.08 g/mol |

| Purity | 97% |

| Physical State | Liquid |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various substrates. The boronate ester group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The cyclopentenone moiety can undergo transformations that enhance the compound's versatility in organic synthesis and potential therapeutic applications.

1. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

Research indicates that compounds containing boron have significant potential in medicinal applications. For instance:

- Boron Neutron Capture Therapy (BNCT) : The compound's ability to target tumor cells makes it a candidate for BNCT, a cancer treatment modality that selectively destroys cancerous cells while sparing healthy tissue.

Case Studies

Several studies have explored the biological activity of boron-containing compounds similar to this compound:

Study A : A study published in Journal of Medicinal Chemistry investigated the efficacy of boron-containing compounds in targeting specific cancer cell lines. The results showed that compounds similar to the one discussed exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells.

Study B : Another research article highlighted the use of boron compounds in drug delivery systems. The study demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do substituents affect reaction yields?

- Methodology :

-

Cross-coupling : Adapt Suzuki-Miyaura protocols using Pd catalysts (e.g., Pd(PPh₃)₄) with cyclopentenyl halides and bis(pinacolato)diboron (B₂pin₂) in THF/water at 80–100°C .

-

Electrophilic borylation : Use transition-metal catalysts (e.g., Rh or Ru) for regioselective borylation of cyclopentene derivatives under inert atmospheres .

- Key variables :

-

Substituent steric/electronic effects (e.g., electron-deficient cyclopentene derivatives require higher catalyst loadings).

-

Purification via flash chromatography (hexane/ethyl acetate gradients) yields >80% purity .

Synthetic Route Catalyst Yield (%) Reference Suzuki-Miyaura Pd(PPh₃)₄ 65–78 Rh-catalyzed [RhCl(cod)]₂ 72–85

Q. How can NMR spectroscopy resolve structural ambiguities in dioxaborolane derivatives?

- Approach :

- ¹H/¹³C NMR : Assign cyclopentene protons (δ 5.5–6.2 ppm, multiplet) and dioxaborolane methyl groups (δ 1.0–1.3 ppm, singlet) .

- ¹¹B NMR : Detect boron environments (δ 28–32 ppm for trigonal planar B-O coordination) .

- Challenges : Quadrupolar broadening of ¹¹B signals may obscure adjacent carbons; use high-field instruments (>400 MHz) for resolution .

Q. What safety protocols are critical for handling boron-containing intermediates?

- Precautions :

- Use gloveboxes for air-sensitive steps (boronates hydrolyze in moisture) .

- PPE: Nitrile gloves, safety goggles, and fume hoods for volatile byproducts (e.g., pinacol) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentene moiety influence catalytic cross-coupling efficiency?

- Mechanistic insights :

- Electron-rich cyclopentene enhances oxidative addition rates in Pd-catalyzed reactions but increases steric hindrance during transmetallation .

- Steric bulk reduces side reactions (e.g., homocoupling) but may require bulky ligands (e.g., SPhos) for turnover .

Q. What strategies mitigate contradictions in kinetic vs. thermodynamic product distributions during borylation?

- Experimental design :

- Temperature control : Low temps (0–25°C) favor kinetic products (e.g., para-substituted arylboronates) .

- Catalyst screening : Ru complexes stabilize transition states for thermodynamic control (e.g., meta-selectivity in arene borylation) .

Q. How do solvent and counterion choices affect boronate stability in aqueous media?

- Findings :

-

Polar aprotic solvents (e.g., DMF): Stabilize boronates via Lewis acid-base interactions but risk hydrolysis at >40°C .

-

Counterion effects : K⁺ or Na⁺ ions enhance solubility in THF/water mixtures (critical for Suzuki-Miyaura reactions) .

Solvent Half-life (h, 25°C) Optimal pH Reference THF/H₂O 48 7.5–8.5 DMF 24 6.0–7.0

Q. What advanced characterization techniques resolve boron-ligand bonding ambiguities?

- Techniques :

- X-ray crystallography : Resolve B-O bond lengths (typical 1.36–1.42 Å) .

- IR spectroscopy : B-O stretches at 1340–1380 cm⁻¹ confirm dioxaborolane ring integrity .

- Limitations : Crystallization challenges with liquid derivatives; use low-temperature XRD or microED .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.